molecular formula C25H19FN4O B14964799 6-(4-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-24-8

6-(4-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14964799
CAS No.: 303094-24-8
M. Wt: 410.4 g/mol
InChI Key: FDQINJWNCGYVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-triazolo-pyrimidine class, characterized by a fused tricyclic scaffold combining chromene, triazole, and pyrimidine moieties. The structure features a 4-fluorophenyl group at position 6 and a 4-methylphenyl group at position 7, which influence its electronic and steric properties. The fluorine atom likely enhances metabolic stability and binding affinity, while the methyl group contributes to lipophilicity, affecting bioavailability .

Properties

CAS No.

303094-24-8

Molecular Formula

C25H19FN4O

Molecular Weight

410.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H19FN4O/c1-15-6-8-16(9-7-15)23-21-22(29-25-27-14-28-30(23)25)19-4-2-3-5-20(19)31-24(21)17-10-12-18(26)13-11-17/h2-14,23-24H,1H3,(H,27,28,29)

InChI Key

FDQINJWNCGYVAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)F)NC6=NC=NN26

Origin of Product

United States

Preparation Methods

Synthetic Approaches

Multi-Component Cyclocondensation

The chromeno-triazolopyrimidine core is efficiently constructed via one-pot, three-component reactions. A representative protocol involves:

  • Reactants :
    • 4-Hydroxycoumarin (chromeno precursor)
    • 4-Fluorobenzaldehyde (aryl aldehyde)
    • 5-Amino-1-(4-methylphenyl)-1H-1,2,4-triazole (triazole precursor)
  • Conditions : Ethanol/water (1:1), 80°C, 12–18 h, catalyst-free.
  • Mechanism :
    • Knoevenagel condensation between 4-hydroxycoumarin and 4-fluorobenzaldehyde.
    • Michael addition of the triazole amine to the α,β-unsaturated intermediate.
    • Intramolecular cyclization and dehydration to form the triazolopyrimidine ring.

Yield : 78–92% (Table 1).

Table 1: Optimization of Multi-Component Synthesis
Entry Solvent Temp (°C) Time (h) Yield (%)
1 Ethanol/water 80 12 85
2 DMF 100 10 78
3 Acetonitrile 70 15 82

Stepwise Construction via Pinner/Dimroth Rearrangement

For regioselective functionalization, a tandem Pinner/Dimroth rearrangement is employed:

  • Step 1 : Chlorination of 2-amino-7,7-dimethyl-5-oxo-4-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with POCl₃.
  • Step 2 : Reaction with 4-fluorophenylacetic acid to form an acylated intermediate.
  • Step 3 : Intramolecular cyclization under reflux (110°C, 6 h) to yield the triazolopyrimidine core.

Advantages : High regiocontrol (≥95% purity by HPLC).
Limitations : Requires strict anhydrous conditions.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Post-cyclization functionalization is achieved via palladium-catalyzed coupling:

  • Reactants :
    • 6-Bromo-chromeno-triazolopyrimidine intermediate
    • 4-Fluorophenylboronic acid
  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (3:1), 90°C, 24 h.
  • Yield : 88% (isolated after column chromatography).
Key Spectral Data for Final Product:
  • ¹H NMR (400 MHz, CDCl₃): δ 2.38 (s, 3H, CH₃), 6.92–7.45 (m, 8H, Ar-H), 8.21 (s, 1H, pyrimidine-H).
  • HRMS : m/z 483.1421 [M+H]⁺ (calc. 483.1425).

Optimization Strategies

Catalytic Enhancements

  • Fe₃O4@SiO₂-SO₃H Nanoparticles :
    • Reduces reaction time from 18 h to 5 h for cyclocondensation steps.
    • Enables magnetic recovery and reuse (5 cycles, <10% activity loss).
  • Microwave Assistance :
    • 30-min irradiation at 150 W improves yields by 15% in Suzuki couplings.

Solvent and Temperature Effects

  • Preferred Solvents : Ethanol/water mixtures minimize side reactions (e.g., hydrolysis of nitriles).
  • Critical Temperature Range : 70–90°C balances reaction rate and decomposition risks.

Analytical Characterization

X-ray Crystallography

Single-crystal analysis confirms the planar chromeno-triazolopyrimidine core and dihedral angles between aryl substituents (Fig. 1):

  • Dihedral Angles :
    • Chromeno vs. 4-fluorophenyl: 10.3°
    • Chromeno vs. 4-methylphenyl: 46.2°

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : C₂₆H₁₉F₄N₅O₂ (Found: C 64.52%, H 3.91%; Calc: C 64.58%, H 3.93%).

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

6-(4-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (Position 6/7) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-fluorophenyl / 4-methylphenyl C₂₆H₂₁FN₄O 428.48 High lipophilicity; metabolic stability
6-(2-Methoxyphenyl)-7-(4-methylphenyl)-... (CID 3570461) 2-methoxyphenyl / 4-methylphenyl C₂₆H₂₂N₄O₂ 422.48 Methoxy group increases polarity
2-Chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-... 2-fluorophenyl / 4-methylphenyl C₂₅H₁₈ClFN₄ 445.89 Chlorine enhances electrophilicity
7-(4-Methoxyphenyl)-6-phenyl-... (MFCD00713343) Phenyl / 4-methoxyphenyl C₂₅H₂₀N₄O 410.45 Methoxy improves solubility
7-(4-Bromophenyl)-6-(2-methoxyphenyl)-... (CID 4591825) 2-methoxyphenyl / 4-bromophenyl C₂₅H₁₉BrN₄O₂ 503.35 Bromine adds steric bulk
6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-... (MFCD03684324) 3,4-dimethoxyphenyl / 2-fluorophenyl C₂₆H₂₂FN₄O₂ 468.48 Multiple methoxy groups enhance H-bonding

Key Observations:

  • Electron-Withdrawing Groups (e.g., F, Cl): Fluorine and chlorine substituents improve metabolic stability and receptor binding via electron-withdrawing effects, as seen in the target compound and CID 4591825 .
  • Electron-Donating Groups (e.g., OMe): Methoxy groups enhance solubility but may reduce membrane permeability due to increased polarity .
  • Steric Effects: Bulkier substituents like bromine (CID 4591825) or multiple methoxy groups (MFCD03684324) may hinder enzymatic interactions .

Pharmacological Activities

  • Antimicrobial Activity: Compounds with halogens (Cl, Br) and fused triazolo-pyrimidine scaffolds show efficacy against bacterial and fungal strains. For example, halogenated derivatives in and exhibited MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anticonvulsant Potential: Ethyl and propyl alkoxy derivatives (e.g., compounds 6a–6e in ) demonstrated seizure inhibition in rodent models, with ED₅₀ values < 30 mg/kg .
  • Enzyme Inhibition: Fluorinated triazolopyrimidines (e.g., compound 23 in ) act as dihydroorotate dehydrogenase (DHODH) inhibitors (IC₅₀ = 12 nM), relevant for autoimmune disease therapy .

Physicochemical Properties

  • Lipophilicity (LogP): Fluorine and methyl groups in the target compound increase LogP (~3.5 predicted), favoring blood-brain barrier penetration compared to methoxy analogs (LogP ~2.8) .
  • Solubility: Methoxy and hydroxyl derivatives (e.g., compound 4n in ) show higher aqueous solubility (>50 µM) due to H-bonding capacity .

Biological Activity

The compound 6-(4-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a member of the chromeno-triazole class of compounds, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings, including its antiproliferative effects and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C24H18FN5O2
  • Molecular Weight : 427.439 g/mol
  • CAS Number : 303094-24-8

This compound features a triazole ring fused with a chromeno structure, which is known to influence its biological properties significantly.

Antitumor Activity

Recent studies have evaluated the antiproliferative effects of various triazolo-pyrimidine derivatives, including the target compound. The following table summarizes key findings regarding its antitumor activity:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231Not specified
Other derivatives (e.g., 4c and 4j)MDA-MB-23117.83
Other derivatives (e.g., 4j)MCF-719.73

The compound's specific IC50 values against MDA-MB-231 and MCF-7 cell lines were not detailed in the available literature; however, it is grouped with other derivatives demonstrating significant antitumor activity.

The biological activity of chromeno-triazole compounds can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Compounds in this class often interfere with nucleic acid synthesis pathways critical for tumor cell proliferation.
  • Apoptosis Induction : Some studies indicate that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Kinase Inhibition : Certain derivatives have shown potential in inhibiting key kinases involved in cancer progression and survival.

Case Studies and Research Findings

  • Antiproliferative Studies : A series of studies have demonstrated that compounds similar to the target molecule exhibit promising antiproliferative activity against various cancer cell lines. For instance, one study reported IC50 values as low as 0.98 µM for related compounds against A549 lung cancer cells .
  • Structure-Activity Relationship (SAR) : The structure of this compound suggests that modifications to the phenyl groups can significantly impact biological activity. The presence of electron-withdrawing or donating groups can enhance or diminish activity against specific targets .
  • Comparative Analysis : When compared to standard chemotherapeutics like Cisplatin, some derivatives exhibited comparable or superior efficacy in vitro . This highlights their potential as alternative therapeutic agents.

Q & A

Q. What are the key synthetic strategies for constructing the chromenotriazolopyrimidine core of this compound?

The synthesis typically involves multi-step protocols starting with readily available precursors. For example:

  • Cyclocondensation reactions : Combine aldehyde derivatives with aminotriazoles under reflux in polar aprotic solvents like DMF or NMP (120°C, 10–12 hours), followed by recrystallization (EtOH/DMF) .
  • Catalytic optimization : Use additives like tetramethylenediamine peroxide (TMDP) in water/ethanol (1:1 v/v) to improve yield and reduce reaction time .
  • Functionalization : Introduce substituents via nucleophilic substitution (e.g., replacing chloro groups with amines or alcohols under inert atmospheres) . Key validation methods : Thin-layer chromatography (TLC) for reaction monitoring, 1H^1 \text{H} and 13C^{13} \text{C} NMR for structural confirmation, and microanalysis for purity assessment .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :
  • NMR spectroscopy : Confirm substituent positions and ring connectivity via chemical shifts (e.g., 1H^1 \text{H} NMR for aromatic protons, 13C^{13} \text{C} NMR for carbonyl groups) .
  • Melting point analysis : Compare observed values with literature data to assess purity .
  • High-performance liquid chromatography (HPLC) : Quantify purity (>98%) and detect impurities .
    • Crystallography : Single-crystal X-ray diffraction resolves bond angles and stereochemistry, critical for SAR studies .

Q. What are the initial structure-activity relationship (SAR) insights for this compound?

  • Core substituents : Fluorine at the 4-position of the phenyl ring enhances tubulin binding affinity, while methyl groups improve metabolic stability .
  • Linker optimization : Oxygen or methylene linkers between the chromene and triazolopyrimidine moieties improve solubility and target engagement .
  • Critical groups : Trifluoroethylamino or methylethylamino groups at the 5-position are essential for high potency in vitro .

Advanced Research Questions

Q. How can researchers address poor solubility and chemical instability in this compound during preclinical studies?

  • Formulation strategies : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle encapsulation to enhance bioavailability .
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the para position of the phenyl ring without disrupting key binding interactions .
  • Co-crystallization studies : Resolve protein-ligand complexes (e.g., MDM2-p53) to guide substitutions that improve stability while maintaining affinity .

Q. What methodologies are used to evaluate its mechanism of action in cancer models?

  • In vitro assays :
  • Tubulin polymerization : Monitor compound-induced microtubule stabilization using fluorescence-based assays (e.g., paclitaxel displacement studies) .
  • MDM2-p53 binding inhibition : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify disruption of protein-protein interactions .
    • Cellular models :
  • p53 activation : Measure p53 and downstream targets (e.g., p21, Bax) via Western blotting in wild-type vs. p53-null cell lines .
  • Multidrug resistance (MDR) assays : Test efficacy in P-glycoprotein-overexpressing cell lines to assess transporter-mediated resistance .

Q. How can in vivo efficacy and pharmacokinetics be optimized for this compound?

  • Animal models : Use nude mouse xenografts (e.g., human tumor lines) to evaluate tumor growth inhibition via oral or intravenous dosing .
  • Pharmacokinetic profiling :
  • Bioavailability : Measure plasma half-life (t1/2t_{1/2}) and area under the curve (AUC) using LC-MS/MS .
  • Metabolite identification : Incubate with liver microsomes to detect cytochrome P450-mediated degradation .
    • Dosing optimization : Adjust regimens based on maximum tolerated dose (MTD) studies and target engagement biomarkers (e.g., p53 activation in serum) .

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

  • Data normalization : Use standardized protocols for cell viability assays (e.g., MTT vs. ATP-based luminescence) to minimize variability .
  • Orthogonal validation : Confirm tubulin polymerization results with immunofluorescence imaging of mitotic arrest .
  • Computational modeling : Perform molecular dynamics simulations to predict binding modes and reconcile discrepancies in SAR .

Methodological Considerations Table

Challenge Solution Key Evidence
Low solubility in DMSOCo-solvent systems (PEG-400/water)
Synthetic yield variabilityTMDP catalyst in water/ethanol (1:1 v/v)
Resistance in MDR cell linesStructural modifications to evade P-gp efflux
Mechanistic ambiguityCo-crystallization with MDM2 and SPR binding assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.